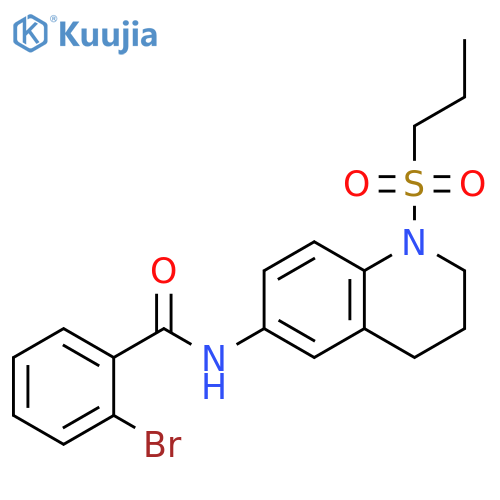Cas no 946383-60-4 (2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)

946383-60-4 structure
商品名:2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
CAS番号:946383-60-4
MF:C19H21BrN2O3S
メガワット:437.35064291954
CID:5517250
2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, 2-bromo-N-[1,2,3,4-tetrahydro-1-(propylsulfonyl)-6-quinolinyl]-
- 2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
-
- インチ: 1S/C19H21BrN2O3S/c1-2-12-26(24,25)22-11-5-6-14-13-15(9-10-18(14)22)21-19(23)16-7-3-4-8-17(16)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
- InChIKey: BPUIIKHUUIBKDB-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=CC2=C(C=1)CCCN2S(CCC)(=O)=O)(=O)C1=CC=CC=C1Br
2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2042-0452-25mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F2042-0452-50mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F2042-0452-4mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2042-0452-10mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2042-0452-15mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F2042-0452-1mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2042-0452-30mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F2042-0452-40mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F2042-0452-3mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2042-0452-20mg |
2-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
946383-60-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide 関連文献
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
946383-60-4 (2-bromo-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide) 関連製品
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
